molecular formula C16H14FN3OS B2442862 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851987-38-7

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide

Cat. No.: B2442862
CAS No.: 851987-38-7
M. Wt: 315.37
InChI Key: XDWUSHKMYDMWLT-UHFFFAOYSA-N
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Description

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 2-fluorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a lead compound for the development of new drugs.

    Medicine: Studied for its anticancer activity, particularly against certain types of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Uniqueness

Compared to similar compounds, N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide stands out due to its unique combination of the benzothiazole ring and the fluorobenzohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article synthesizes current research findings on its biological activity, including relevant case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F N3OS
  • Molecular Weight : 301.35 g/mol

Synthesis Methods

The synthesis of benzothiazole derivatives, including this compound, typically involves several methods such as:

  • Diazo-Coupling
  • Knoevenagel Condensation
  • Biginelli Reaction
  • Molecular Hybridization Techniques

These methods have been adapted to optimize yields and enhance biological activity against various pathogens .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb). The synthesized compounds exhibit varying degrees of potency, with some derivatives showing significant inhibition rates.

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

The compound this compound has shown promising results in preliminary screenings against Mtb, indicating its potential as an anti-tubercular agent .

Antiviral Activity

In addition to its antibacterial properties, certain derivatives of benzothiazole have demonstrated antiviral activity. A related study evaluated various benzothiazole compounds for their inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Compounds with fluorine substitutions at specific positions exhibited enhanced inhibitory activity, suggesting that modifications can significantly impact efficacy .

Case Studies

  • Anti-Tubercular Activity : A study synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity against Mtb strains. The results indicated that compounds with specific structural features were more effective, highlighting the importance of molecular design in drug development .
  • Inhibition of MERS-CoV : Another investigation focused on the antiviral potential of benzothiazole derivatives against MERS-CoV. One compound achieved a 50% inhibition concentration (IC50) value of 0.09 μM, showcasing the potential for developing effective antiviral agents from this class .

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWUSHKMYDMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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